3-(2,4-dimethoxyphenyl)pentan-3-ol

Description

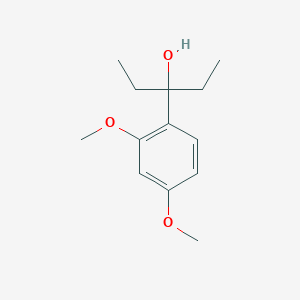

3-(2,3-Dimethoxyphenyl)pentan-3-ol (CAS 100533-08-2) is a tertiary alcohol featuring a pentan-3-ol backbone substituted with a 2,3-dimethoxyphenyl group. Its molecular formula is C₁₃H₂₀O₃, with a molecular weight of 224.3 g/mol . Key structural attributes include:

- Hydrogen bond donors/acceptors: 1 and 3, respectively .

- Rotatable bonds: 5, indicating moderate flexibility .

- Topological polar surface area (TPSA): 38.7 Ų, suggesting moderate polarity .

- LogP (XlogP): 2.6, reflecting moderate lipophilicity .

The compound’s InChIKey (DGPGAAZOWXIPKG-UHFFFAOYSA-N) and SMILES (CCC(CC)(C1=C(C(=CC=C1)OC)OC)O) confirm its substitution pattern and stereochemical simplicity .

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-5-13(14,6-2)11-8-7-10(15-3)9-12(11)16-4/h7-9,14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVTUMJWPZKDLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=C(C=C(C=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)pentan-3-ol typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include anhydrous solvents like diethyl ether or tetrahydrofuran (THF) and are carried out under an inert atmosphere to prevent moisture from affecting the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)pentan-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like boron tribromide (BBr₃) can be used to demethylate the methoxy groups.

Major Products

Oxidation: 3-(2,4-Dimethoxyphenyl)-3-pentanone.

Reduction: 3-(2,4-Dimethoxyphenyl)-3-pentane.

Substitution: 3-(2,4-Dihydroxyphenyl)-3-pentanol.

Scientific Research Applications

The compound 3-(2,4-dimethoxyphenyl)pentan-3-ol is an organic compound with potential applications in various fields, particularly in medicinal chemistry and organic synthesis. Below is a detailed exploration of its applications, supported by data tables and case studies.

Basic Information

- Molecular Formula : C13H18O3

- Molar Mass : 222.28 g/mol

- CAS Number : Not specifically listed in the provided sources but can be derived from its structure.

- Structure : The compound features a pentanol backbone with a dimethoxyphenyl substituent.

Medicinal Chemistry

This compound has been studied for its potential as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

Case Study: Synthesis of Tofisopam

Tofisopam, an anxiolytic drug, can be synthesized using intermediates derived from this compound. The synthesis involves the transformation of this compound into more complex structures that exhibit pharmacological activity. The process typically includes:

- Oxidation : Converting alcohol groups to ketones.

- Functionalization : Adding various functional groups to enhance efficacy and selectivity against specific receptors.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its functional groups that allow for further chemical modifications.

Example Reactions:

- Alkylation : Can be used as a nucleophile in alkylation reactions to form larger carbon frameworks.

- Esterification : Reacts with carboxylic acids to form esters, which are useful in various applications including flavoring and fragrance industries.

Agricultural Chemistry

There is emerging interest in the application of compounds like this compound in developing agrochemicals, particularly as potential insecticides or herbicides due to their ability to interact with biological systems.

Table of Related Compounds

| Compound Name | Structure | Application Area |

|---|---|---|

| This compound | Structure | Medicinal Chemistry |

| Tofisopam | Structure | Anxiolytic Drug |

| 2,4-Dimethyl-3-pentanone | Structure | Solvent and Reactant |

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)pentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the hydroxyl group play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity.

Substituent Position Effects

Methoxy Group Positioning :

- 2,3-Dimethoxyphenyl (in 3-(2,3-dimethoxyphenyl)pentan-3-ol): The proximity of methoxy groups may enhance steric hindrance, reducing rotational freedom compared to 2,4-substituted analogs .

- 2,4-Dimethoxyphenyl (in chalcone derivatives): This substitution pattern in ’s chalcone showed 38.16% inhibition against Plasmodium falciparum enzymes, outperforming 2,3-dimethoxy analogs (31.58%) . This suggests para-methoxy positioning enhances electrostatic interactions in biological systems.

Halogen vs. Methoxy Substitution :

Functional Group Impact

- Tertiary Alcohols vs. Chalcones with 2,4-dimethoxyphenyl groups exhibit higher antimalarial activity due to their planar structure and hydrogen-bonding capacity .

Chiral Centers :

- (S)-4,4-Dimethyl-1-phenylpentan-3-ol () contains a stereocenter, enabling enantioselective applications, whereas 3-(2,3-dimethoxyphenyl)pentan-3-ol lacks stereochemical complexity .

Biological Activity

3-(2,4-Dimethoxyphenyl)pentan-3-ol is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on cancer cells, and other relevant findings from recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18O3. The compound features a pentan-3-ol backbone with a 2,4-dimethoxyphenyl group attached, which contributes to its biological activity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity . Research suggests that it can inhibit the growth of various bacterial strains. For instance:

- Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Specific tests have demonstrated its potential as an alternative treatment for infections caused by resistant strains.

Anticancer Activity

One of the most promising aspects of this compound is its anticancer properties . In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Key findings include:

- Cell Line Studies : In experiments involving HeLa cells (cervical cancer), the compound exhibited an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| HeLa | 0.69 | Doxorubicin | 2.29 |

| MCF7 (Breast) | TBD | TBD | TBD |

The mechanism by which this compound exerts its effects appears to involve:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to reduced proliferation rates.

- Induction of Apoptosis : It activates apoptotic pathways, resulting in programmed cell death.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds and their structural analogs, providing insights into the potential applications of this compound:

- Study on Smooth Muscle Activity : A related compound was assessed for its impact on smooth muscle contractility and bioelectrogenesis, suggesting similar mechanisms may be relevant for understanding the pharmacological effects of this compound .

- Phytochemical Profiling : Research into phytochemicals has indicated that compounds with similar methoxy substitutions can exhibit significant biological activities, reinforcing the potential therapeutic applications of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.